molecular formula C2H4FN3O4 B096734 2-Fluoro-2,2-dinitroethan-1-amine CAS No. 18139-02-1

2-Fluoro-2,2-dinitroethan-1-amine

Cat. No. B096734
CAS RN: 18139-02-1
M. Wt: 153.07 g/mol
InChI Key: XFNQDLRFZBDTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2,2-dinitroethan-1-amine, also known as DADNE, is a synthetic compound that has gained attention in recent years due to its potential use as an explosive and propellant. However, DADNE also has significant scientific research applications, particularly in the field of biochemistry and physiology.

Mechanism Of Action

2-Fluoro-2,2-dinitroethan-1-amine is a potent nitric oxide donor, meaning that it releases nitric oxide upon entering the body. Nitric oxide is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. By releasing nitric oxide, 2-Fluoro-2,2-dinitroethan-1-amine can modulate these processes and provide insights into their underlying mechanisms.

Biochemical And Physiological Effects

2-Fluoro-2,2-dinitroethan-1-amine has been shown to have a variety of biochemical and physiological effects, including vasodilation, platelet aggregation inhibition, and anti-inflammatory properties. These effects make 2-Fluoro-2,2-dinitroethan-1-amine a promising candidate for the treatment of cardiovascular disease, stroke, and other inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 2-Fluoro-2,2-dinitroethan-1-amine is its potency as a nitric oxide donor. This allows for precise control over the concentration of nitric oxide in experimental settings. However, 2-Fluoro-2,2-dinitroethan-1-amine also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound.

Future Directions

There are several future directions for research involving 2-Fluoro-2,2-dinitroethan-1-amine. One area of interest is the development of 2-Fluoro-2,2-dinitroethan-1-amine-based therapies for cardiovascular disease and other inflammatory conditions. Another area of interest is the use of 2-Fluoro-2,2-dinitroethan-1-amine as a tool to study the role of nitric oxide in various physiological processes, including neurotransmission and immune function. Additionally, further research is needed to optimize the synthesis method of 2-Fluoro-2,2-dinitroethan-1-amine and to better understand its potential toxicity and side effects.
In conclusion, 2-Fluoro-2,2-dinitroethan-1-amine is a synthetic compound with significant scientific research applications in the fields of biochemistry and physiology. Its potent nitric oxide donating properties make it a valuable tool for studying a variety of physiological processes, and its potential therapeutic applications make it a promising candidate for the treatment of cardiovascular disease and other inflammatory conditions. However, further research is needed to fully understand the advantages and limitations of 2-Fluoro-2,2-dinitroethan-1-amine and to explore its potential future directions.

Synthesis Methods

2-Fluoro-2,2-dinitroethan-1-amine can be synthesized through a multistep process involving the reaction of nitroethane with hydrofluoric acid and nitric acid. The resulting product is then treated with ammonia to yield 2-Fluoro-2,2-dinitroethan-1-amine. This synthesis method has been extensively studied and optimized to produce high yields of 2-Fluoro-2,2-dinitroethan-1-amine with minimal impurities.

Scientific Research Applications

2-Fluoro-2,2-dinitroethan-1-amine has been shown to have a variety of scientific research applications, particularly in the field of biochemistry and physiology. It has been used as a tool to study the effects of nitric oxide on cellular signaling pathways, as well as the mechanisms of action of various drugs and toxins.

properties

CAS RN

18139-02-1

Product Name

2-Fluoro-2,2-dinitroethan-1-amine

Molecular Formula

C2H4FN3O4

Molecular Weight

153.07 g/mol

IUPAC Name

2-fluoro-2,2-dinitroethanamine

InChI

InChI=1S/C2H4FN3O4/c3-2(1-4,5(7)8)6(9)10/h1,4H2

InChI Key

XFNQDLRFZBDTGN-UHFFFAOYSA-N

SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)N

synonyms

Ethanamine, 2-fluoro-2,2-dinitro-

Origin of Product

United States

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